2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
The compound 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide features a pyran-4-one core substituted at position 3 with an indolin-1-ylmethyl group and at position 6 with an acetamide linkage tethered to a tetrahydrofuran-2-ylmethyl moiety. This structure combines a rigid heterocyclic framework (pyran-4-one) with flexible substituents (indoline, tetrahydrofuran), which may enhance binding affinity to biological targets while improving solubility .
Properties
IUPAC Name |
2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c24-19-10-17(12-23-8-7-15-4-1-2-6-18(15)23)27-13-20(19)28-14-21(25)22-11-16-5-3-9-26-16/h1-2,4,6,10,13,16H,3,5,7-9,11-12,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMKKESNJOXVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic organic molecule of interest in medicinal chemistry due to its complex structure and potential biological activities. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular structure of the compound contains several functional groups, including:
- Indoline moiety : Known for its diverse biological activities.
- Pyran ring : Contributes to the compound's stability and reactivity.
- Tetrahydrofuran group : Provides unique steric and electronic properties.
The molecular formula is with a molecular weight of approximately 421.45 g/mol.
Biological Activity Overview
Preliminary studies have indicated that this compound may exhibit a range of biological activities, including:
- Antimicrobial Activity :
- Antioxidant Properties :
- Anti-inflammatory Effects :
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several derivatives of the compound against common pathogens. The results indicated that the indoline-pyran derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The most effective derivative had an MIC of 50 µM against S. aureus .
Case Study 2: Antioxidant Activity Assessment
In a comparative analysis, the antioxidant activity was assessed using DPPH radical scavenging assays. The compound demonstrated a scavenging ability comparable to standard antioxidants like ascorbic acid, suggesting its potential utility in formulations aimed at reducing oxidative damage .
Table 1: Summary of Biological Activities
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction between the indoline moiety and various biological targets plays a crucial role in its antimicrobial and anti-inflammatory activities. Additionally, the antioxidant properties are likely mediated through free radical scavenging mechanisms.
Scientific Research Applications
The compound 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a synthetic organic molecule featuring an indole derivative, a pyran ring, and an acetamide functional group. It is of interest in medicinal chemistry because of its potential biological activities and applications in drug development.
Chemical Properties and Structure
The molecular weight of the compound is approximately 430.5 g/mol. Key structural features include an indolin moiety, known for its diverse biological activities, and a pyran core, often associated with antioxidant and anti-inflammatory properties.
Potential Applications
The compound's structure suggests potential applications in pharmacology, particularly in the development of new therapeutic agents. Specifically, similar compounds have been investigated for:
- Anticholinesterase Activity In vitro studies have demonstrated that compounds with similar structures exhibit significant acetylcholinesterase (AChE) inhibition, suggesting that this compound may also possess this activity.
- Anticancer Properties Research indicates that derivatives of indolin and pyran can exhibit anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity Preliminary studies suggest that compounds with similar structural frameworks possess antimicrobial properties. Testing against various bacterial strains could reveal the efficacy of this compound as an antimicrobial agent.
Further Research
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
2-((6-((4-benzylpiperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide ()
- Core Structure : Shares the pyran-4-one and acetamide-tetrahydrofuran framework.
- Key Difference : Replaces the indolin-1-ylmethyl group with a 4-benzylpiperazine substituent.
- This modification may shift selectivity toward targets like serotonin receptors or histamine receptors, common for piperazine-containing drugs .
N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide ()
- Core Structure: Quinoline scaffold replaces pyran-4-one.
- Key Features : Tetrahydrofuran-3-yl-oxy substituent (vs. 2-yl in the target compound) and a piperidinylidene-acetamide side chain.
- Implications: The quinoline core is more planar and aromatic, favoring intercalation or stacking interactions (e.g., with DNA or topoisomerases). The tetrahydrofuran-3-yl group may confer different steric and electronic properties compared to the 2-yl isomer, affecting metabolic stability .
N-((Tetrahydro-2H-pyran-2-yl)oxy)acetamide (S1) ()
- Core Structure : Simplified acetamide with a tetrahydropyran (THP) protecting group.
- Key Features : THP is a common protecting group for alcohols, contrasting with the tetrahydrofuran in the target compound.
Comparative Yields and Purity
- THP-Protected S1 : 71% yield after column chromatography ().
- Patent Example 68 Derivative : Purified via reverse-phase chromatography (30–95% acetonitrile/water), indicating similar challenges in isolating polar acetamide derivatives .
Functional and Pharmacological Insights
Indoline vs. Piperazine/Benzyl Groups
- Indoline : A privileged structure in kinase inhibitors (e.g., sunitinib), likely contributing to hydrophobic interactions and π-stacking.
- Benzylpiperazine : Enhances solubility and may improve blood-brain barrier penetration, as seen in antipsychotics .
Tetrahydrofuran Positioning
- 2-yl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
